Enantiomeric Identity Confirmed by Specific Optical Rotation (+43°) vs. L-Enantiomer
N-Boc-S-benzyl-D-cysteine exhibits a specific optical rotation of [α]D20 = +43 ± 2° (c=1 in acetic acid) . This positive rotation is characteristic of the D-enantiomer and is opposite in sign to the L-enantiomer, Boc-S-benzyl-L-cysteine (CAS 5068-28-0), which displays [α]D20 = -44.5° (c=1 in acetic acid) . The magnitude of the difference (approximately 87° between enantiomers) provides a reliable metric for verifying stereochemical integrity upon receipt and ensures that the correct isomer is being incorporated into the peptide sequence.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D20 = +43 ± 2° (c=1 in AcOH) |
| Comparator Or Baseline | Boc-S-benzyl-L-cysteine: [α]D20 = -44.5° (c=1 in AcOH) |
| Quantified Difference | Δ ~ 87° (opposite sign) |
| Conditions | Polarimetry at 20°C, c=1 in acetic acid |
Why This Matters
Confirmation of correct stereochemistry is critical for peptide drug candidates and research tools where biological activity depends on precise 3D structure.
